2-{[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
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Description
2,1,3-Benzothiadiazole is a bicyclic molecule composed of a benzene ring that is fused to a 1,2,5-thiadiazole . It is a colorless solid and is soluble in organic solvents .
Synthesis Analysis
2,1,3-Benzothiadiazole has been known since the 19th century. It is readily prepared in at least 85% yield from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . The by-products are sulfur dioxide and HCl .Molecular Structure Analysis
The molecule is planar. The N-N and S-N distances are respectively 128 and 171 picometers, indicative of multiple bond character . Like naphthalene, this heterocycle is a 10-electron system .Chemical Reactions Analysis
2,1,3-benzothiadiazole undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .Physical And Chemical Properties Analysis
2,1,3-Benzothiadiazole has a molar mass of 136.17 g·mol−1. It has a melting point of 54.0 °C and a boiling point of 203.0 °C .Scientific Research Applications
- 2,1,3-Benzothiadiazole derivatives have garnered attention in organic electronics due to their electron-accepting properties. They serve as building blocks in organic semiconductors, such as organic photovoltaic cells (solar cells) and organic light-emitting diodes (OLEDs). Researchers have explored their charge transport abilities and luminescent properties, aiming for efficient energy conversion and display technologies .
- Some derivatives of 2,1,3-benzothiadiazole exhibit promising antimicrobial activity. For instance, compounds 1a and 1b have demonstrated good antimicrobial potential . Further studies are needed to understand their mechanisms of action and potential applications in combating bacterial and fungal infections.
- Although not yet commercialized, 2,1,3-benzothiadiazole has been investigated for its synergistic effects with insecticides, including dicrotophos. Researchers explore whether combining this compound with existing insecticides enhances their efficacy against pests .
- The fungicide acibenzolar-S-methyl (ASM) is derived from 2,1,3-benzothiadiazole . ASM activates plant defense responses, making plants more resistant to fungal pathogens. It has found practical use in agriculture to protect crops from diseases .
Organic Electronics and Optoelectronics
Antimicrobial Potential
Synergism with Insecticides
Fungicidal Properties
properties
IUPAC Name |
2-[[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c29-22-9-8-19(17-4-2-1-3-5-17)24-28(22)15-16-10-12-27(13-11-16)23(30)18-6-7-20-21(14-18)26-31-25-20/h1-9,14,16H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGFPXBCCNKHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one |
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